1-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile

Description

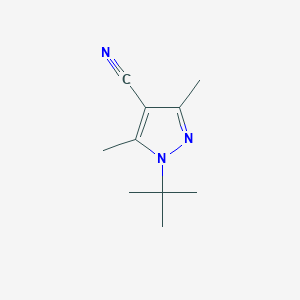

1-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile is an organic compound with the molecular formula C10H15N3. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name |

1-tert-butyl-3,5-dimethylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7-9(6-11)8(2)13(12-7)10(3,4)5/h1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVTYNNJLCVMIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)(C)C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with 3,5-dimethyl-4-cyanobutanone under acidic conditions can yield the desired pyrazole compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. Automated flash chromatography and other purification techniques are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

- 1-Tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 1-Tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Comparison: Compared to these similar compounds, 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H14N4

- Molecular Weight : 218.25 g/mol

- CAS Number : 957483-76-0

- Structure : The compound features a pyrazole ring substituted with a tert-butyl group and a carbonitrile functional group.

Biological Activities

Research has demonstrated that pyrazole derivatives, including this compound, exhibit various biological activities:

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives against a range of bacterial and fungal pathogens. For instance:

- A study evaluated the antimicrobial efficacy of various pyrazole derivatives against E. coli, S. aureus, and Klebsiella pneumoniae. Compounds similar to this compound showed promising results, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. In vitro studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

- A novel series of pyrazoles demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively:

- Recent studies highlighted the cytotoxic effects of various pyrazole compounds against cancer cell lines, including liver and lung carcinoma cells. The compound's IC50 values were reported to be significantly lower than those of standard chemotherapeutics like Cisplatin, indicating strong anticancer activity .

Case Study 1: Synthesis and Evaluation

A study synthesized several pyrazole derivatives, including compounds structurally related to this compound. These compounds were evaluated for their biological activities using the MTT assay against different cancer cell lines. Notably, one derivative exhibited an IC50 value of 5.35 µM against liver carcinoma cells, demonstrating potent anticancer properties .

Case Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory effects of synthesized pyrazoles in carrageenan-induced edema models in mice. Compounds showed significant reduction in edema comparable to indomethacin, a well-known anti-inflammatory drug .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.